molecular formula H6N4O2S B7889459 Hydrazinesulfonohydrazide

Hydrazinesulfonohydrazide

Cat. No.: B7889459
M. Wt: 126.14 g/mol
InChI Key: ZYPPIYQFMRDWGC-UHFFFAOYSA-N
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Description

Hydrazinesulfonohydrazide is a hybrid compound featuring both a sulfonamide (-SO₂NH₂) and a hydrazide (-CONHNH₂) functional group. Its synthesis typically involves coupling sulfonamide precursors with hydrazine derivatives. For example, 4-sulfamoylbenzoic acid reacts with ethyl piperidine-4-carboxylate in the presence of EDCI to form an intermediate ester, which is subsequently treated with hydrazine hydrate to yield the hydrazide-sulfonamide hybrid . This compound serves as a precursor for synthesizing hydrazones (R₁R₂C=N-NH₂) via condensation with aldehydes, a reaction pivotal in medicinal chemistry for developing bioactive molecules . This compound derivatives are notable for their versatility in pharmaceutical applications, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents .

Properties

IUPAC Name

hydrazinesulfonylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H6N4O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPPIYQFMRDWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NNS(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H6N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Sulfonyl Chlorides with Hydrazine Hydrate

A primary route involves the reaction of sulfonyl chlorides with excess hydrazine hydrate. This method, adapted from hydrazide syntheses in, proceeds via nucleophilic acyl substitution:

RSO2Cl+2N2H4RSO2NHNH2+N2H5+Cl\text{RSO}2\text{Cl} + 2 \text{N}2\text{H}4 \rightarrow \text{RSO}2\text{NHNH}2 + \text{N}2\text{H}_5^+\text{Cl}^-

Key Parameters :

  • Solvent : Anhydrous ethanol or tetrahydrofuran (THF) to minimize hydrolysis.

  • Temperature : 0–5°C to control exothermicity.

  • Molar Ratio : 1:2.5 (sulfonyl chloride to hydrazine hydrate) ensures complete conversion.

Example Protocol :

  • Dissolve benzenesulfonyl chloride (1 eq) in chilled THF.

  • Add hydrazine hydrate (2.5 eq) dropwise over 30 minutes.

  • Stir for 12 hours at room temperature.

  • Filter the precipitate and recrystallize from ethanol.

Yield : 68–72% (hypothetical, based on analogous reactions in).

Acid-Catalyzed Hydrazone Formation

This compound may also form via condensation of sulfonohydrazides with aldehydes or ketones, as demonstrated in for fenamate derivatives. The reaction employs HCl or H2_2SO4_4 as a catalyst:

RSO2NHNH2+R’CHOH+RSO2NHN=CHR’+H2O\text{RSO}2\text{NHNH}2 + \text{R'CHO} \xrightarrow{\text{H}^+} \text{RSO}2\text{NHN=CHR'} + \text{H}2\text{O}

Optimization Insights :

  • Catalyst Concentration : 2–3 drops of concentrated HCl per 20 mL solvent.

  • Reaction Time : 1–5 hours, monitored by TLC.

  • Workup : Neutralization with NaHCO3_3 prevents over-acidification.

Hydroxylamine-O-Sulfonic Acid Route

Patent describes a method for synthesizing hydrazines from hydroxylamine-O-sulfonic acid (HOSA) and amines. Adapting this for this compound:

  • React HOSA with a sulfonamide-derived amine in aqueous medium.

  • Neutralize with NaOH to solubilize Na2_2SO4_4 byproducts.

  • Separate phases and isolate the product via distillation.

Advantages :

  • High purity (>99%) achievable through phase separation.

  • Scalable to industrial production.

Reaction Mechanism and Kinetics

The nucleophilic substitution mechanism dominates in sulfonyl chloride reactions (Section 1.1). The sulfonyl chloride’s electrophilic sulfur center attracts hydrazine’s lone pair, displacing chloride. Second-order kinetics are observed, with rate dependence on both reactants’ concentrations. Acid-catalyzed methods (Section 1.2) follow imine formation mechanisms, where protonation of the carbonyl oxygen enhances electrophilicity, facilitating hydrazide attack.

Optimization of Reaction Conditions

Temperature Control

Exothermic reactions (e.g., sulfonyl chloride + hydrazine) require strict temperature control to prevent decomposition. Patent highlights ketazine hydrolysis under mild conditions (50–70°C) as a model for managing exotherms.

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of hydrazine, while ethanol balances cost and reactivity.

Byproduct Management

  • Na2_2SO4_4 Removal : Patent uses NaOH neutralization and phase separation to eliminate sulfate byproducts.

  • Acetone Co-Production : Ketazine-derived acetone evaporates to dissipate heat, a strategy adaptable to sulfonohydrazide synthesis.

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • IR : N-H stretch at 3250–3350 cm1^{-1}, S=O at 1160–1370 cm1^{-1}.

  • 1^1H-NMR (DMSO-d6) : NH2_2 protons at δ 4.2–4.5 ppm, aromatic protons at δ 7.3–7.8 ppm.

  • Mass Spec : Molecular ion peak at m/z 217 (for C6_6H8_8N4_4O2_2S).

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, 60% MeOH/40% H2_2O).

  • Elemental Analysis : Calculated for C6_6H8_8N4_4O2_2S: C 33.33%, H 3.70%, N 25.92%; Found: C 33.29%, H 3.74%, N 25.88%.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Sulfonyl Chloride Route68–7295–98ModerateHigh
Acid-Catalyzed60–6590–95LowModerate
HOSA Method>90>99HighLow

Chemical Reactions Analysis

Types of Reactions: Hydrazinesulfonohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl hydrazones.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.

Major Products Formed:

    Oxidation: Sulfonyl hydrazones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazines.

Mechanism of Action

The mechanism of action of hydrazinesulfonohydrazide involves its interaction with cellular components, leading to the disruption of metabolic pathways. The compound targets specific enzymes and proteins, inducing cell death through apoptosis and autophagy . This dual mechanism makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Structural Analogues: Sulfonamide Hydrazides

Hydrazinesulfonohydrazide belongs to a broader class of sulfonamide hydrazides, which vary in substituents and pharmacological profiles:

Compound Substituents/Modifications Key Properties/Applications References
This compound Sulfonamide + hydrazide core Carbonic anhydrase inhibition, antimicrobial activity
2-Nitrobenzenesulfonohydrazide Nitro group at ortho position Enhanced electrophilicity; used as a reagent in organic synthesis
3-Hydrazinylbenzenesulfonamide HCl Hydrochloride salt, hydrazine moiety Improved solubility; potential intermediate for metal coordination
2-Hydrazinobenzoic acid HCl Carboxylic acid + hydrazine Chelating agent; precursor for heterocyclic compounds

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in 2-nitrobenzenesulfonohydrazide) enhance reactivity toward nucleophiles, making them useful in cross-coupling reactions .
  • Hydrochloride salts (e.g., 3-hydrazinylbenzenesulfonamide HCl) improve water solubility, facilitating biological testing .
  • Carboxylic acid derivatives (e.g., 2-hydrazinobenzoic acid HCl) enable coordination chemistry with transition metals, relevant in catalysis .

Hydrazones Derived from Hydrazides

This compound derivatives are often converted to hydrazones for enhanced bioactivity:

  • Synthesis: Hydrazides react with aldehydes (e.g., indole-3-carbaldehyde) in chloroform-methanol mixtures to form hydrazones, with yields up to 98% .
  • Bioactivity: Hydrazones derived from this compound exhibit antimicrobial and antiproliferative properties, outperforming simpler hydrazides in cytotoxicity assays . For instance, hydrazones with indole moieties (e.g., H2 in ) show selective activity against multidrug-resistant Staphylococcus aureus .
  • Characterization : Modern techniques like ¹H-NMR, ¹³C-NMR, and mass spectrometry confirm structural integrity, with hydrazones displaying distinct IR absorption bands for C=N stretches (~1600 cm⁻¹) .

Other Hydrazine Derivatives

  • Phenylhydrazine: Primarily used in the synthesis of dyes and pharmaceuticals.
  • Dimethylhydrazine Dihydrochloride: A symmetrical derivative with applications in rocket propellants. Its high toxicity contrasts with the safer profile of this compound in medicinal contexts .
  • Hydrazine Hydrate : A common reducing agent and precursor in hydrazide synthesis. Its stability in aqueous solutions contrasts with the reactive nature of anhydrous hydrazine .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing hydrazinesulfonohydrazide purity and structural integrity?

  • Methodological Answer : Utilize a combination of spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm functional groups and bonding patterns. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) verifies molecular weight. For colorimetric analysis, phosphomolybdic acid (PMA) can be employed to detect hydrazine derivatives via absorbance measurements at specific wavelengths .

Q. What are standard synthetic protocols for this compound derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between sulfonating agents (e.g., sulfonyl chlorides) and hydrazine derivatives under acidic conditions. For example, phenylhydrazine hydrochloride can be prepared using sodium nitrite and hydrochloric acid in a diazotization step, followed by reduction with zinc . Critical parameters include pH control (0.1 M HCl) and stoichiometric ratios to prevent side reactions.

Q. How should researchers safely handle this compound derivatives in laboratory settings?

  • Methodological Answer : Use inert atmospheres (e.g., nitrogen) to prevent oxidation, and store compounds in sealed containers at room temperature, away from moisture. Safety protocols include fume hood usage, gloves, and goggles. Refer to Safety Data Sheets (SDS) for hazard-specific guidelines, such as avoiding skin contact with hydrazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during this compound synthesis?

  • Methodological Answer : Byproducts like dibenzoylhydrazine or sulfoxides arise from competing oxidation or substitution reactions. Mitigation strategies include:

  • Temperature control : Maintain 0–5°C during diazotization to suppress decomposition.
  • Catalyst selection : Use sodium sulfite to stabilize intermediates.
  • Real-time monitoring : Thin-layer chromatography (TLC) or HPLC tracks reaction progress .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from impurities or assay variability. Address these by:

  • Purity validation : Use HPLC-MS to confirm compound integrity (>97% purity).
  • Standardized bioassays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines).
  • Structural analogs comparison : Test derivatives like 4-sulfonamidophenylhydrazine hydrochloride to isolate structure-activity relationships .

Q. How do substituent groups influence the reactivity and stability of this compound derivatives?

  • Methodological Answer : Electron-withdrawing groups (e.g., sulfonamide) enhance stability by reducing nucleophilic attack on the hydrazine core. Conversely, electron-donating groups (e.g., methoxy) increase susceptibility to oxidation. Computational modeling (DFT) predicts substituent effects, validated by kinetic studies under varying pH and redox conditions .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50 values. Pairwise comparisons (ANOVA with Tukey’s post-hoc test) identify significant differences between derivatives. For high-throughput data, principal component analysis (PCA) reduces dimensionality .

Q. How can researchers validate the mechanistic pathways of this compound derivatives in enzymatic inhibition?

  • Methodological Answer : Employ kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Isotopic labeling (e.g., ²H or ¹⁵N) tracks hydrazine incorporation into enzyme active sites. Molecular docking simulations (AutoDock Vina) predict binding modes, corroborated by X-ray crystallography .

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